6-Methoxy-5-methylpyridin-3-amine hydrochloride
Overview
Description
6-Methoxy-5-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpyridin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridin-3-amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-Methoxy-5-methylpyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxypyridazin-3-amine hydrochloride: Contains a pyridazine ring instead of a pyridine ring, leading to distinct biological activities.
6-Methoxypyridin-3-amine: Similar structure but without the methyl group at the 5-position.
Uniqueness
6-Methoxy-5-methylpyridin-3-amine hydrochloride is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
6-methoxy-5-methylpyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-3-6(8)4-9-7(5)10-2;/h3-4H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXTCKKJDXJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1187929-66-3 | |
Record name | 3-Pyridinamine, 6-methoxy-5-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90668234 | |
Record name | 6-Methoxy-5-methylpyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-59-2 | |
Record name | 3-Pyridinamine, 6-methoxy-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159811-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-5-methylpyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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